1-Nonanoyl-sn-glycero-3-phosphocholine

Vue d'ensemble

Description

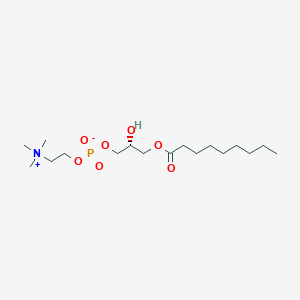

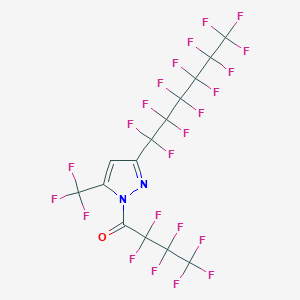

1-Nonanoyl-sn-glycero-3-phosphocholine is a type of lysophosphatidylcholine, a class of phospholipids that play a crucial role in cell membrane structure and function. This compound is characterized by the presence of a nonanoyl group attached to the glycerol backbone, which is linked to a phosphocholine head group. It is commonly used in biochemical and biophysical research due to its unique properties and interactions within biological membranes .

Mécanisme D'action

Target of Action

1-Nonanoyl-sn-glycero-3-phosphocholine, also known as sn-Glycero-3-phosphocholine, is a precursor in the biosynthesis of brain phospholipids . It primarily targets the cholinergic system in the brain, specifically the acetylcholine neurotransmitter system . It increases the bioavailability of choline in nervous tissue , which is crucial for the synthesis of the neurotransmitter acetylcholine .

Mode of Action

This compound rapidly delivers choline to the brain across the blood-brain barrier . It acts as a parasympathomimetic acetylcholine precursor , meaning it mimics the action of the parasympathetic nervous system by increasing the levels of acetylcholine . This results in enhanced cholinergic transmission, which is critical for many brain functions, including memory and cognition .

Biochemical Pathways

The compound is involved in the biosynthesis of brain phospholipids . It is metabolized into choline, which is then used to synthesize acetylcholine . This process is part of the larger cholinergic pathway, which plays a key role in memory formation and cognitive function .

Pharmacokinetics

This allows it to be rapidly delivered to the brain, where it is metabolized into choline . The ability to cross the blood-brain barrier suggests good bioavailability, although further studies would be needed to confirm this.

Result of Action

The primary result of this compound’s action is an increase in the levels of acetylcholine in the brain . This leads to improved cognitive function, as acetylcholine is a key neurotransmitter involved in memory and learning . It has been suggested that the compound may have potential for the treatment of conditions such as Alzheimer’s disease and dementia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, oxidative stress can lead to the production of oxidized phospholipids, which may impair immune function . .

Analyse Biochimique

Biochemical Properties

1-Nonanoyl-sn-glycero-3-phosphocholine is involved in various biochemical reactions. It interacts with different enzymes, proteins, and other biomolecules. For instance, it is a precursor in the biosynthesis of brain phospholipids and increases the bioavailability of choline in nervous tissue .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to have a pronounced role in cell membrane damage .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and its localization or accumulation can be affected .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are important. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Nonanoyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of glycerophosphocholine with nonanoic acid. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as column chromatography and recrystallization. The compound is typically produced in powder form and stored under dry, cold conditions to maintain stability .

Analyse Des Réactions Chimiques

Types of Reactions

1-Nonanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Hydrolysis: It can be hydrolyzed by phospholipases to produce glycerophosphocholine and nonanoic acid.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipase A2 under physiological conditions.

Major Products Formed

Applications De Recherche Scientifique

1-Nonanoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study lipid oxidation and membrane dynamics.

Biology: Investigated for its role in cell signaling and membrane structure.

Medicine: Studied for its potential involvement in inflammatory diseases and atherosclerosis.

Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems.

Comparaison Avec Des Composés Similaires

1-Nonanoyl-sn-glycero-3-phosphocholine is similar to other lysophosphatidylcholines such as:

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC): A major component of cell membranes, often used in studies of membrane structure and dynamics.

1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (OxPAPC): An oxidized phospholipid involved in inflammatory processes.

The uniqueness of this compound lies in its specific acyl chain length and its distinct biophysical properties, which make it a valuable tool for studying lipid oxidation and membrane interactions .

Propriétés

IUPAC Name |

[(2R)-2-hydroxy-3-nonanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36NO7P/c1-5-6-7-8-9-10-11-17(20)23-14-16(19)15-25-26(21,22)24-13-12-18(2,3)4/h16,19H,5-15H2,1-4H3/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTRCGYRHHVHRW-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Thien-2-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B3043967.png)

![2-(Benzo[d][1,3]dioxole-5-carbonyl)-3-(dimethylamino)acrylonitrile](/img/structure/B3043975.png)